1-Bromo-3-((ethylsulfonyl)methyl)benzene
Description
Overview of Aryl Sulfones and Their Significance in Organic Chemistry
Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (–SO₂–) bonded to two carbon atoms, at least one of which is part of an aromatic ring. nih.govwikipedia.org The sulfone group is notable for its stability and its strong electron-withdrawing nature, which significantly influences the chemical properties of the molecule. wikipedia.orgfiveable.me These compounds are not merely synthetic curiosities; they are pivotal building blocks and structural motifs in numerous areas of chemical science. researchgate.net Their importance stems from their versatile reactivity, allowing them to act as "chemical chameleons" that can be modulated to have electrophilic, nucleophilic, or even radical characteristics depending on the reaction conditions. nih.gov This versatility makes them valuable intermediates in a wide array of organic transformations. researchgate.net Furthermore, aryl sulfones are integral components in medicinal chemistry, agrochemicals, and materials science, found in the structure of many pharmaceuticals, pesticides, and high-performance polymers. nih.govwikipedia.orgresearchgate.net
The Role of Halogenated Aromatic Compounds in Synthetic Methodologies
Halogenated aromatic compounds, which feature one or more halogen atoms (F, Cl, Br, I) attached to a benzene (B151609) ring, are fundamental reagents in synthetic organic chemistry. iloencyclopaedia.org The introduction of a halogen atom onto an aromatic ring, a process known as halogenation, is a key electrophilic aromatic substitution reaction. numberanalytics.comlibretexts.org This functionalization provides a reactive handle on the otherwise stable aromatic system. The carbon-halogen bond can participate in a vast number of subsequent transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These methodologies allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making halogenated aromatics indispensable precursors for constructing more complex molecules. numberanalytics.com Their utility is widespread, serving as crucial intermediates in the synthesis of pharmaceuticals, advanced materials like high-performance polymers, and industrial chemicals. iloencyclopaedia.orgnumberanalytics.com
Structural Framework and Nomenclature Considerations for 1-Bromo-3-((ethylsulfonyl)methyl)benzene
The compound this compound belongs to this class of halogenated aryl sulfones. Its structure consists of a central benzene ring substituted at two positions. Following IUPAC nomenclature, the substituents are named and numbered to give the lowest possible locants.
Benzene Ring: The core is a six-carbon aromatic ring.
Bromo Group: A bromine atom is attached to the ring, designated by the prefix "Bromo-".
Ethylsulfonylmethyl Group: A more complex substituent, –CH₂SO₂CH₂CH₃, is also attached to the ring. This group is named as a methyl group (-methyl) which itself is substituted with an ethylsulfonyl group (-ethylsulfonyl).
Numbering: The positions of the substituents on the benzene ring are indicated by numbers. The principal functional group or the substituent that comes first alphabetically often dictates the numbering. In this case, the bromine atom is at position 1, and the ethylsulfonylmethyl group is at position 3, leading to the name This compound . nih.gov
The molecule's chemical formula is C₉H₁₁BrO₂S. nih.gov The structure combines the reactivity of an aryl bromide with the properties imparted by the ethylsulfonylmethyl group.
Research Gaps and Opportunities in the Field of Substituted Benzene Sulfones
While the synthesis and application of aryl sulfones are well-established, there remain areas for further exploration. A significant focus of current research is the development of more sustainable and efficient synthetic methods. nih.govresearchgate.net Traditional methods often require harsh conditions or stoichiometric amounts of Lewis acid catalysts. nih.gov Opportunities exist in advancing novel technologies like electrochemistry and photocatalysis for sulfone synthesis, which offer greener alternatives. nih.gov Another area of interest is the creation of novel sulfone-containing materials, leveraging their thermal stability and unique electronic properties for applications in polymer science. wikipedia.org Furthermore, while many aryl sulfones have been explored, the specific properties and synthetic potential of polysubstituted derivatives like this compound are less documented, presenting opportunities for new discoveries in reaction methodology and the synthesis of complex target molecules. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11BrO2S |
|---|---|
Molecular Weight |
263.15 g/mol |
IUPAC Name |
1-bromo-3-(ethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C9H11BrO2S/c1-2-13(11,12)7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3 |
InChI Key |
UHGZBLJRLSEZPL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 3 Ethylsulfonyl Methyl Benzene and Analogous Structures
Strategic Approaches to Introduce Bromo-Substituents on Benzene (B151609) Rings
The regioselective introduction of a bromine atom onto a benzene ring is a cornerstone of aromatic chemistry. The choice of method depends on the directing effects of the substituents already present on the ring and the desired positional outcome.
Electrophilic Aromatic Bromination Techniques and Regioselectivity Control
Electrophilic aromatic substitution is the most common method for brominating benzene derivatives. nih.gov The reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule to generate a strong electrophile. msu.edu
The regioselectivity of the bromination is dictated by the electronic properties of the substituent(s) on the benzene ring. studysmarter.co.uk Electron-donating groups (EDGs), such as alkyl, alkoxy, or amino groups, are ortho, para-directing activators. Conversely, electron-withdrawing groups (EWGs), like nitro, cyano, or sulfonyl groups, are meta-directing deactivators. rsc.org
For the synthesis of 1-bromo-3-((ethylsulfonyl)methyl)benzene, the (ethylsulfonyl)methyl group is electron-withdrawing. Therefore, if this group is present on the benzene ring first, a subsequent electrophilic bromination would be directed to the meta position, yielding the desired 1,3-substitution pattern. However, the deactivating nature of the sulfone group would necessitate harsh reaction conditions.
An alternative strategy involves brominating a precursor with an ortho, para-directing group and then converting that group into the desired (ethylsulfonyl)methyl moiety. For instance, starting with toluene (B28343) (methylbenzene), bromination would yield a mixture of ortho- and para-bromotoluene. libretexts.org To achieve the meta-substitution, one could start with a meta-directing group that can later be transformed. For example, the acylation of benzene followed by bromination would place the bromine at the meta position relative to the acyl group. The acyl group could then be subjected to further reactions.
Table 1: Regioselectivity in Electrophilic Aromatic Bromination
| Substituent on Benzene Ring | Electronic Nature | Directing Effect | Example Product(s) with Bromine |
|---|---|---|---|
| -CH₃ (Methyl) | Electron-Donating | Ortho, Para | o-Bromotoluene, p-Bromotoluene |
| -OCH₃ (Methoxy) | Electron-Donating | Ortho, Para | o-Bromoanisole, p-Bromoanisole |
| -NO₂ (Nitro) | Electron-Withdrawing | Meta | m-Bromonitrobenzene |
This table provides a simplified overview of directing effects in electrophilic bromination.
Halogen-Dance and Directed Metalation Strategies for Specific Bromination
Beyond classical electrophilic substitution, other methods offer alternative pathways for specific bromination patterns.
The halogen dance reaction involves the base-catalyzed migration of a halogen atom on an aromatic ring. wikipedia.orgias.ac.in This rearrangement is driven by the formation of a more stable carbanion intermediate. wikipedia.org For instance, treatment of a bromoarene with a strong base like potassium hexamethyldisilazide (KHMDS) can lead to deprotonation and subsequent halogen migration to a thermodynamically more favorable position. nih.gov This can be a powerful tool for accessing isomers that are difficult to obtain through direct halogenation. acs.org The reaction proceeds through a series of bromine-metal exchanges, effectively allowing the bromine to "dance" around the ring. nih.gov
Directed ortho-metalation (DoM) is another powerful technique for regioselective functionalization. wikipedia.org This method relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically containing a heteroatom with lone pairs (e.g., amide, carbamate, methoxy), coordinates to an organolithium reagent, such as n-butyllithium. wikipedia.orguwindsor.ca This coordination directs the deprotonation to the adjacent ortho position, creating a specific aryllithium intermediate. wikipedia.org Quenching this intermediate with an electrophilic bromine source (e.g., 1,2-dibromoethane) installs a bromine atom exclusively at that ortho position. nih.govacs.org While highly effective for ortho-substitution, this method is not directly applicable for introducing a bromine atom meta to the directing group in a single step. However, it can be used strategically in multi-step syntheses.
Formation of the (Ethylsulfonyl)methyl Moiety
The construction of the (ethylsulfonyl)methyl group [-CH₂SO₂CH₂CH₃] involves the formation of a carbon-sulfur bond to create the sulfone and the introduction of the linking methylene (B1212753) group.
Sulfonylation Reactions for Carbon-Sulfur Bond Formation
The formation of the aryl sulfone C-S bond is a key step. Several methods are available for this transformation:
Friedel-Crafts Sulfonylation: This classic method involves the reaction of an arene with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com For the target molecule, this could involve reacting a substituted benzene with ethanesulfonyl chloride.
Coupling Reactions: Modern cross-coupling reactions offer milder and more versatile routes to aryl sulfones. Palladium-catalyzed coupling of aryl halides or boronic acids with sulfinate salts is a common and efficient method. rsc.orgorganic-chemistry.org Copper-catalyzed reactions have also been developed for the direct sulfonylation of C-H bonds, often using a directing group to control regioselectivity. acs.org
Synthesis of Alkyl Sulfone Precursors
The synthesis of the (ethylsulfonyl)methyl group often starts from simpler sulfur-containing precursors.
One common approach is the oxidation of a corresponding sulfide (B99878) . For example, 1-bromo-3-((ethylthio)methyl)benzene could be synthesized first and then oxidized to the desired sulfone. This oxidation is typically achieved using reagents like hydrogen peroxide, often in the presence of a tungstate (B81510) catalyst, or other oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). google.com
The precursor sulfide, 1-bromo-3-((ethylthio)methyl)benzene, can be prepared through nucleophilic substitution. For instance, reacting 3-bromobenzyl halide with sodium ethanethiolate would yield the sulfide.
Another important class of precursors are sulfinate salts (RSO₂Na). thieme-connect.com Sodium ethanesulfinate (B1267084) could be used as a nucleophile to displace a leaving group on a 3-bromobenzyl derivative.
Methodologies for Introducing the Methylene Linker (-CH₂-)
The methylene linker between the benzene ring and the sulfonyl group can be introduced in several ways:
Starting with a Benzyl Derivative: A common strategy is to begin with a molecule that already contains the benzyl-like C-C bond. For example, 3-bromobenzyl bromide or 3-bromobenzyl alcohol can serve as the starting material. The sulfonyl group is then built onto this benzylic position.
Reaction with Methylene-Containing Reagents: It is possible to use reagents that introduce the entire -(CH₂)SO₂Et group. For example, a metalated 3-bromobenzene derivative could potentially react with a reagent like ethyl (chloromethyl) sulfone, though such reagents can be reactive. A more common approach is the reaction of a lithiated species with an appropriate electrophile. acs.org
A plausible synthetic route to this compound could involve the following steps:
Start with 3-bromotoluene (B146084).
Perform a radical bromination on the methyl group to form 3-bromobenzyl bromide.
React 3-bromobenzyl bromide with sodium ethanethiolate to form 1-bromo-3-((ethylthio)methyl)benzene.
Oxidize the resulting sulfide to the sulfone, this compound.
Table 2: Common Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1-Bromo-3-((ethylthio)methyl)benzene |
| 1-bromo-3-methylbenzene |
| 3-Bromobenzaldehyde |
| 3-Bromobenzyl bromide |
| 3-bromotoluene |
| Benzene |
| Benzenesulfonic acid |
| Benzophenone |
| Bromoanisole |
| Bromobenzene (B47551) |
| Bromonitrobenzene |
| Bromopyridine |
| Bromothiophene |
| Bromotoluene |
| Ceric ammonium (B1175870) nitrate |
| Chlorotrimethylsilane |
| Copper(II) acetate (B1210297) |
| Dimethyl sulfate |
| Ethanethiol |
| Ethyl (chloromethyl) sulfone |
| Ethyl acetate |
| Iron(III) bromide |
| Lithium diisopropylamide (LDA) |
| Mesitylene |
| n-Butyllithium |
| N-bromosuccinimide (NBS) |
| Phenyl vinyl sulfone |
| Potassium hexamethyldisilazide (KHMDS) |
| Sodium acetylide |
| Sodium ethanethiolate |
| Sodium sulfinate |
| Sulfuric acid |
| Toluene |
| Trifluoromethanesulfonic acid |
Oxidative Processes for Sulfide to Sulfone Conversion
The most direct and common route to synthesize sulfones is through the oxidation of the corresponding sulfides. thieme-connect.comacsgcipr.org In the context of this compound, this involves the oxidation of its sulfide precursor, 1-bromo-3-((ethylthio)methyl)benzene. This transformation is a fundamental reaction in organosulfur chemistry. mdpi.com
A variety of oxidizing agents can achieve this conversion. Historically, high-valent metal reagents were used, but these have been largely superseded by more environmentally benign oxidants. acsgcipr.org Hydrogen peroxide (H₂O₂) is a widely favored "green" oxidant because it is inexpensive, readily available, and produces water as its only byproduct. mdpi.comresearchgate.net The effectiveness of H₂O₂ is often enhanced by a catalyst. Other common reagents include urea-hydrogen peroxide, which is a stable and easily handled solid, and m-chloroperoxybenzoic acid (mCPBA). researchgate.netorganic-chemistry.org
The selectivity of the oxidation—stopping at the sulfoxide (B87167) stage versus proceeding to the sulfone—can be controlled by careful management of reaction stoichiometry and conditions. acsgcipr.org To ensure complete conversion to the sulfone, an excess of the oxidizing agent is typically used.
Several catalytic systems have been developed to facilitate this oxidation efficiently and selectively:
Metal-Based Catalysts: Transition metal catalysts are frequently employed with oxidants like H₂O₂. For instance, niobium carbide has been shown to be an efficient catalyst for affording sulfones, while tantalum carbide under similar conditions tends to yield sulfoxides. organic-chemistry.org Recyclable, silica-based tungstate catalysts have also been used to prepare sulfones from sulfides in excellent yields at room temperature with 30% H₂O₂. organic-chemistry.org
Organocatalysts: Metal-free approaches are also effective. 2,2,2-Trifluoroacetophenone can act as an organocatalyst for the selective synthesis of sulfones from sulfides using H₂O₂ as the oxidant, with the selectivity being dependent on the reaction conditions. organic-chemistry.org
In Situ Reagent Generation: One practical method involves the in situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl), which effectively oxidizes a range of aryl, benzyl, and alkyl sulfides to their corresponding sulfones with high selectivity. researchgate.net
For the synthesis of this compound, a typical procedure would involve treating 1-bromo-3-((ethylthio)methyl)benzene with an oxidant like H₂O₂ in the presence of a suitable catalyst until the reaction is complete.
Convergent and Linear Synthesis Pathways for the Target Compound
A linear, or sequential, approach to this compound involves the stepwise modification of a starting aromatic compound. This strategy relies on the predictable directing effects of substituents in electrophilic aromatic substitution and other functional group interconversions. libretexts.org A plausible linear synthesis is outlined below:
Starting Material Selection: A suitable starting material would be 3-bromotoluene.
Benzylic Halogenation: The methyl group of 3-bromotoluene can be selectively halogenated, for instance, using N-bromosuccinimide (NBS) under radical initiation, to produce 1-bromo-3-(bromomethyl)benzene.
Thioether Formation: The resulting benzylic bromide is an excellent electrophile for nucleophilic substitution. Reaction with sodium ethanethiolate (NaSEt) would displace the bromide to form the sulfide precursor, 1-bromo-3-((ethylthio)methyl)benzene.
Oxidation: The final step is the oxidation of the sulfide to the sulfone, as described in section 2.2.4, to yield the target compound, this compound.
This pathway is linear because each step follows the previous one in a defined sequence. An alternative, though potentially less selective, route could involve the Friedel-Crafts alkylation of bromobenzene, but this would likely result in a mixture of ortho and para isomers that would require separation. libretexts.org
Convergent syntheses for sulfones can often be achieved through multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form the product. nih.govsemanticscholar.org These reactions offer significant advantages in terms of step economy and efficiency. nih.gov
For a molecule like this compound, a palladium-catalyzed three-component reaction could be envisioned. rsc.org Such a process might involve:
An aryl halide , such as 1,3-dibromobenzene.
A sulfur dioxide surrogate , like the DABCO-bis(sulfur dioxide) adduct (DABSO). acs.org
An electrophilic coupling partner , such as an ethyl halide (e.g., ethyl iodide or bromide).
In this hypothetical one-pot synthesis, the palladium catalyst would first facilitate the coupling of the aryl halide with the SO₂ surrogate to form an intermediate arylsulfinate salt. rsc.orgacs.org This sulfinate would then react in situ with the ethyl halide to generate the final ethylsulfonyl group attached to the aromatic ring, forming a compound like 1-bromo-3-(ethylsulfonyl)benzene. To obtain the target molecule with the methylene spacer, the strategy would need modification, perhaps using a reagent that delivers the entire (ethylsulfonyl)methyl group or by using a C1 electrophile followed by subsequent elaboration. These MCRs represent a highly convergent and modern approach to sulfone synthesis. acs.orgfrontiersin.org
Optimization of Reaction Conditions and Efficiency
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters, particularly for the key sulfide oxidation step. Solvent choice and the use of catalytic systems are critical factors.
The solvent can significantly influence the rate and outcome of sulfide oxidation. Studies on various sulfide oxidation systems have demonstrated that both solvent polarity and its ability to participate in the reaction can be crucial. For oxidations using hydrogen peroxide, alcoholic solvents are often effective.
In one study using a phosphomolybdate hybrid catalyst, a survey of solvents including ethanol (B145695) (EtOH), acetone (B3395972) (CH₃COCH₃), ethyl acetate (CH₃COOC₂H₅), and isopropanol (B130326) (i-PrOH) was conducted. mdpi.com The results showed that 95% ethanol provided the highest conversion rates for sulfide oxidation. mdpi.com Another investigation using a reusable solid acid catalyst also found that ethanol and acetonitrile (B52724) led to the highest yields of the desired sulfone. researchgate.net In that system, ethanol was selected as the preferred solvent due to its favorable safety and environmental profile. researchgate.net
The following table summarizes findings on solvent effects in representative sulfide oxidation reactions.
Interactive Table: Effect of Solvent on Sulfide Oxidation Yield
| Solvent | Yield (%) | Catalyst System | Source |
|---|---|---|---|
| Ethanol (95%) | High Conversion | Poly(amidoamine)-Phosphomolybdate Hybrid | mdpi.com |
| Ethanol | 98 | Boehmite Nanoparticles-Silica-NHSO₃H | researchgate.net |
| Acetonitrile | 95 | Boehmite Nanoparticles-Silica-NHSO₃H | researchgate.net |
| Ethyl Acetate | High Selectivity | In situ generated ClO₂ | researchgate.net |
| Isopropanol | Low Conversion | Poly(amidoamine)-Phosphomolybdate Hybrid | mdpi.com |
The use of catalysts is paramount for developing efficient, selective, and environmentally friendly synthetic routes to sulfones. acsgcipr.org Catalysts can be employed in both the C-S bond-forming steps and the final oxidation.
For the oxidation of sulfides to sulfones, a wide array of catalytic systems has been developed to be used with green oxidants like H₂O₂. mdpi.comresearchgate.net These include:
Homogeneous and Heterogeneous Metal Catalysts: Niobium carbide, silica-based tungstate interphase catalysts, and phosphomolybdate hybrids have proven effective. mdpi.comorganic-chemistry.org Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, reducing waste and cost. mdpi.comorganic-chemistry.org
Organocatalysts: Metal-free systems, such as those using 2,2,2-trifluoroacetophenone, offer an alternative that avoids potential metal contamination of the final product. organic-chemistry.org
For syntheses involving C-S bond formation, such as in multicomponent reactions, transition metal catalysts are essential.
Palladium Catalysts: Palladium complexes are widely used to catalyze the coupling of aryl halides with sulfur sources, such as SO₂ surrogates, to form sulfinate intermediates. rsc.orgorganic-chemistry.org
Copper Catalysts: Copper-catalyzed cross-coupling of arylboronic acids or aryl iodides with sulfinic acid salts is another mild and efficient method for forming the aryl-SO₂ bond. organic-chemistry.orgacs.org
The table below provides an overview of various catalytic systems applicable to the synthesis of aryl sulfones.
Interactive Table: Catalytic Systems for Aryl Sulfone Synthesis
| Catalyst Type | Reaction | Example | Advantages | Source(s) |
|---|---|---|---|---|
| Niobium Carbide | Sulfide Oxidation | NbC with H₂O₂ | High efficiency for sulfone formation, reusable. | organic-chemistry.org |
| Tungstate Catalyst | Sulfide Oxidation | Silica-based tungstate with H₂O₂ | Recyclable, good to excellent yields at room temp. | organic-chemistry.org |
| Phosphomolybdate Hybrid | Sulfide Oxidation | PAMAM-G1-PMo with H₂O₂ | Low-cost, reusable, environmentally benign. | mdpi.com |
| Palladium Complex | C-S Coupling (MCR) | Pd(OAc)₂/Xantphos | Forms sulfones from aryl halides, SO₂ surrogate, and electrophiles in one pot. | rsc.org |
| Copper Catalyst | C-S Coupling | CuI | Mild, ambient temperature coupling of arylboronic acids and sulfinates. | organic-chemistry.org |
Temperature and Pressure Influence on Reaction Kinetics and Thermodynamics
The synthesis of this compound via the S-alkylation of sodium ethanesulfinate is subject to the principles of chemical kinetics and thermodynamics, with temperature being a critical parameter.
Temperature's Influence on Reaction Kinetics:
The reaction between sodium ethanesulfinate and 1-bromo-3-(bromomethyl)benzene is an SN2 reaction. pharmaguideline.comlibretexts.org The rate of this bimolecular reaction is dependent on the concentration of both the nucleophile (ethanesulfinate) and the electrophile (benzyl bromide). pharmaguideline.comyoutube.com According to the Arrhenius equation, the rate constant of a chemical reaction increases exponentially with an increase in absolute temperature. Therefore, elevating the reaction temperature will generally increase the rate of formation of this compound.
However, an excessive increase in temperature can lead to undesirable side reactions. For instance, elimination reactions can become more competitive at higher temperatures, potentially leading to the formation of byproducts. Furthermore, the stability of the reactants and products at elevated temperatures must be considered to prevent decomposition. For many S-alkylation reactions of sulfinates with alkyl halides, temperatures in the range of room temperature to a moderate reflux are often employed to achieve a reasonable reaction rate without significant byproduct formation. organic-chemistry.org
Temperature's Influence on Thermodynamics:
The S-alkylation of a sulfinate is typically an exothermic process. According to Le Chatelier's principle, for an exothermic reaction, an increase in temperature will shift the equilibrium towards the reactants, thereby decreasing the theoretical maximum yield. However, for many SN2 reactions, the equilibrium lies far to the right, and the effect of temperature on the equilibrium position is often less significant than its effect on the reaction rate. The primary thermodynamic consideration is often ensuring the reaction proceeds to completion in a reasonable timeframe.
Pressure's Influence:
For liquid-phase reactions such as the synthesis of this compound, the effect of pressure on reaction kinetics and thermodynamics is generally negligible unless extremely high pressures are applied. The volume of activation for most SN2 reactions is small, meaning that changes in pressure within a typical laboratory setting will not significantly alter the reaction rate or equilibrium position. Therefore, these reactions are typically carried out at atmospheric pressure.
Purification and Isolation Protocols
Following the synthesis of this compound, a mixture containing the desired product, unreacted starting materials, salts (e.g., sodium bromide), and potential byproducts will be present. A systematic purification and isolation protocol is therefore essential to obtain the compound in high purity.
Chromatographic Separation Techniques for Complex Mixtures
Flash column chromatography is a widely used and effective technique for the purification of moderately polar organic compounds like aryl sulfones from complex reaction mixtures. magritek.combiotage.com The choice of stationary and mobile phases is crucial for achieving good separation.
Stationary Phase:
Silica (B1680970) gel is the most common stationary phase for the purification of sulfones due to its polar nature. youtube.com The polar sulfonyl group and the bromine atom in this compound will interact with the polar silanol (B1196071) groups of the silica gel, allowing for separation from less polar impurities.
Mobile Phase (Eluent):
A solvent system of appropriate polarity is required to elute the compounds from the column. The selection of the eluent is typically guided by thin-layer chromatography (TLC) analysis of the crude reaction mixture. A common approach is to use a mixture of a non-polar solvent and a more polar solvent. For a compound like this compound, a gradient elution might be employed, starting with a less polar solvent system and gradually increasing the polarity.
| Solvent System Component | Purpose | Typical Examples for Aryl Sulfones |
| Non-polar Solvent | To dissolve the mixture and move less polar compounds down the column. | Hexanes, Heptane, Dichloromethane |
| Polar Solvent | To increase the eluting power and move more polar compounds down the column. | Ethyl acetate, Acetone |
A plausible starting eluent system for the purification of this compound would be a mixture of hexanes and ethyl acetate. The ratio would be optimized based on TLC analysis to achieve a retention factor (Rf) for the desired product of approximately 0.2-0.4 for optimal separation. pharmdguru.com
Crystallization and Distillation Methods for Product Isolation
Crystallization:
Recrystallization is a powerful technique for the final purification of solid organic compounds. organic-chemistry.orgorganic-chemistry.org The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. Sulfones are generally crystalline solids, making recrystallization a suitable purification method. pharmaguideline.com
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aryl sulfones, a variety of solvents can be effective.
| Solvent | Polarity | Comments on Use for Aryl Sulfone Recrystallization |
| Ethanol | Polar | Often a good choice for moderately polar compounds. |
| Methanol | Polar | Similar to ethanol, can be effective. |
| Isopropanol | Polar | Another common choice for recrystallization. |
| Ethyl Acetate | Intermediate | Can be used alone or in a solvent pair. |
| Toluene | Non-polar | Can be effective for less polar sulfones. |
| Hexanes/Heptane | Non-polar | Often used as the anti-solvent in a two-solvent system. |
A two-solvent recrystallization system is often employed when a single solvent does not provide the desired solubility profile. In this method, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" solvent (in which it is sparingly soluble) is then added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly, promoting the formation of pure crystals. For this compound, a system such as ethyl acetate/hexanes or dichloromethane/hexanes could be effective.
Distillation:
Distillation is a purification technique used for volatile liquids. Given that aryl sulfones are typically high-boiling solids, distillation is generally not a suitable method for the purification of this compound.
Chemical Reactivity and Mechanistic Transformations of 1 Bromo 3 Ethylsulfonyl Methyl Benzene
Reactivity of the Aromatic Bromine Substituent
The bromine atom attached to the benzene (B151609) ring is a key site for reactions that form new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electron-withdrawing nature of the (ethylsulfonyl)methyl group at the meta-position.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.commasterorganicchemistry.com For SNAr to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.com
In the case of 1-Bromo-3-((ethylsulfonyl)methyl)benzene, the (ethylsulfonyl)methyl group is an electron-withdrawing group. However, its position meta to the bromine atom means it cannot directly stabilize the negative charge of the Meisenheimer intermediate through resonance. While the inductive effect of the sulfonyl group does make the ring more electron-deficient, SNAr reactions at this position are generally less favorable compared to substrates with ortho or para activating groups. chemistrysteps.com For SNAr to proceed, strong nucleophiles and often harsh reaction conditions would be necessary.
Another potential pathway for nucleophilic substitution on an unactivated aryl halide is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com This mechanism is typically favored by very strong bases, such as sodium amide (NaNH2). youtube.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are a cornerstone of modern organic synthesis. The bromine atom of this compound serves as an excellent handle for these transformations.
Suzuki Reaction: The Suzuki reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds. wikipedia.orgnih.gov For instance, 1-bromo-3-(methylsulfonyl)benzene (B20138) has been successfully coupled with 3-pyridylborane on a large scale to produce an intermediate for a potential central nervous system agent, achieving a 92.5% yield. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com This reaction is typically used to form substituted alkenes. organic-chemistry.org For example, the Heck reaction of 1-bromo-4-nitrobenzene (B128438) with styrene (B11656) has been studied using various palladium catalysts. researchgate.net The reaction of this compound with an alkene would be expected to proceed under standard Heck conditions, which typically involve a palladium catalyst, a base, and a phosphine (B1218219) ligand. organic-chemistry.orgresearchgate.net
Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a reliable method for the synthesis of arylalkynes. nih.gov The reaction is generally carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. wikipedia.org The coupling of this compound with a terminal alkyne would provide a direct route to 3-((ethylsulfonyl)methyl)phenyl-substituted alkynes.
Negishi Reaction: The Negishi coupling reaction pairs an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a versatile method for forming C-C bonds and is compatible with a wide range of functional groups. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction of this compound with an organozinc reagent would offer another efficient pathway to introduce various alkyl, alkenyl, or aryl substituents at the 3-position of the benzene ring. nih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Product | Key Conditions |
|---|---|---|---|
| Suzuki | Organoboron compound | Biaryl or vinylarene | Pd catalyst, base |
| Heck | Alkene | Substituted alkene | Pd catalyst, base |
| Sonogashira | Terminal alkyne | Arylalkyne | Pd catalyst, Cu co-catalyst, base |
| Negishi | Organozinc compound | Substituted arene | Pd or Ni catalyst |
Magnesium and Lithium Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation effectively reverses the polarity of the carbon atom, turning it from an electrophilic site into a nucleophilic one.
Magnesium-Halogen Exchange: The reaction of an aryl bromide with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), can induce a bromine-magnesium exchange to form a new Grignard reagent. princeton.eduharvard.eduacs.org This process is particularly effective when facilitated by the addition of lithium chloride (LiCl), which breaks down dimeric Grignard species and increases reactivity. clockss.org The resulting organomagnesium compound derived from this compound can then react with a variety of electrophiles. The rate of exchange is often accelerated by electron-withdrawing groups on the aromatic ring. harvard.edu
Lithium-Halogen Exchange: Aryl bromides readily undergo lithium-halogen exchange with alkyllithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgharvard.edu This reaction is typically very fast, often proceeding with retention of configuration for vinyl halides. harvard.edu The resulting aryllithium species is a powerful nucleophile that can be used in a wide array of subsequent reactions. For this compound, this would generate a lithiated intermediate that could be trapped with various electrophiles to introduce new functional groups. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org
Transformations Involving the (Ethylsulfonyl)methyl Group
The (ethylsulfonyl)methyl group offers a second site of reactivity, primarily centered around the acidic protons on the carbon adjacent to the sulfone and the ability of the sulfonyl group to act as a leaving group.
Reactivity of α-Hydrogens of the Sulfone Moiety
The hydrogens on the methylene (B1212753) carbon (the α-carbon) adjacent to the sulfonyl group are acidic. libretexts.orgnih.gov This is due to the strong electron-withdrawing nature of the sulfone group, which stabilizes the resulting carbanion (anion) through inductive effects and delocalization of the negative charge onto the oxygen atoms of the sulfone. nih.govacs.org
This acidity allows for the deprotonation of the α-carbon with a suitable base to form a nucleophilic carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations, aldol-type additions to carbonyl compounds, and Michael additions. libretexts.org This reactivity provides a powerful method for elaborating the side chain of this compound.
Sulfonyl Group as a Leaving Group in Olefination Reactions (e.g., Julia-Kocienski Olefination)
The sulfonyl group can function as a leaving group in certain reactions, most notably in olefination reactions. The Julia-Kocienski olefination is a modified version of the Julia olefination that allows for the one-pot synthesis of alkenes from heteroaryl sulfones and carbonyl compounds (aldehydes or ketones). organic-chemistry.orgresearchgate.net
In this reaction, the carbanion generated from the deprotonation of a benzylic sulfone, such as the one derived from this compound, adds to an aldehyde or ketone. nih.govnih.gov The resulting β-alkoxy sulfone intermediate then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl anion to form an alkene. researchgate.netnih.govnih.gov This reaction is known for its generally high (E)-selectivity. nih.gov While the classic Julia-Kocienski reaction utilizes heteroaryl sulfones like benzothiazolyl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones for efficient elimination, the underlying principle of using a sulfone to facilitate olefination is a key transformation. nih.govacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | - | C9H11BrO2S |
| 1-bromo-3-(methylsulfonyl)benzene | - | C7H7BrO2S |
| 3-pyridylborane | - | C5H6BNO2 |
| 1-bromo-4-nitrobenzene | - | C6H4BrNO2 |
| Styrene | Vinylbenzene | C8H8 |
| Sodium amide | Sodamide | H2NNa |
| isopropylmagnesium chloride | - | C3H7ClMg |
| n-butyllithium | - | C4H9Li |
| tert-butyllithium | - | C4H9Li |
| benzothiazol-2-yl sulfone | BT sulfone | C7H5NO2S2 |
| 1-phenyl-1H-tetrazol-5-yl sulfone | PT sulfone | C7H6N4O2S |
Reductive Transformations of the Sulfonyl Group to Sulfide (B99878)
The conversion of the robust sulfonyl group in this compound to the corresponding sulfide, 1-Bromo-3-((ethylthio)methyl)benzene, represents a significant reductive challenge in synthetic chemistry. Aryl and alkyl sulfones are known for their high resistance to reduction due to the stability of the sulfur(VI) oxidation state. psu.edu Consequently, this transformation typically requires potent reducing agents and can involve harsh reaction conditions. psu.edu
Several hydride-based reagents have been explored for the reduction of sulfones. While Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent, its effectiveness in reducing sulfones can be variable and substrate-dependent. psu.eduwikipedia.org Diisobutylaluminium hydride (DIBALH) is another reagent capable of reducing sulfonyl groups to sulfides. wikipedia.org However, these methods often necessitate vigorous conditions and extended reaction times. psu.edu
To overcome the inherent stability of the sulfonyl group, more reactive reagent systems have been developed. A notable example is the combination of LiAlH₄ with titanium tetrachloride (TiCl₄). This mixed reagent system has been shown to rapidly reduce a variety of sulfones to their corresponding sulfides in high yields, often within a much shorter timeframe than traditional methods. psu.edu For instance, diphenyl sulfone can be reduced to diphenyl sulfide in 30 minutes using this system. psu.edu The mechanism of desulfonylation with metal-based reducing agents is thought to involve electron transfer to the sulfone, followed by fragmentation into a sulfinate anion and a stable organic radical. wikipedia.org
The choice of reducing agent is critical and must be compatible with other functional groups present in the molecule, such as the aryl bromide in the target compound.
Table 1: Reagents for the Reduction of Sulfones to Sulfides
| Reagent/System | Typical Conditions | Efficacy | Reference |
|---|---|---|---|
| Lithium aluminium hydride (LiAlH₄) | Vigorous conditions, prolonged reaction times | Variable, substrate-dependent | psu.eduwikipedia.org |
| Diisobutylaluminium hydride (DIBALH) | N/A | Effective for sulfone to sulfide reduction | wikipedia.org |
| LiAlH₄-TiCl₄ | Tetrahydrofuran (THF), -78°C to room temp. | Rapid, high yields | psu.edu |
| Samarium(II) iodide (SmI₂) | THF-HMPA | Effective for some sulfones, particularly α-keto sulfones | wikipedia.org |
| Aluminum amalgam (Al/Hg) | Alcoholic solvents | Effective and can be selective | wikipedia.org |
Halogenation at the α-Carbon of the Sulfonylmethyl Group
The methylene bridge (α-carbon) situated between the benzene ring and the ethylsulfonyl group in this compound is activated for deprotonation due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity allows for the facile generation of an α-sulfonyl carbanion, which can then react with electrophilic halogenating agents to yield α-halo sulfones. rsc.orgnih.gov
Base-mediated electrophilic halogenation is a common and effective strategy for this transformation. rsc.orgrsc.org The reaction typically involves treating the sulfone with a base, such as potassium hydroxide (B78521) (KOH) in tert-butanol, to generate the carbanion, followed by the introduction of a halogen source like carbon tetrachloride (CCl₄) for chlorination or bromotrichloromethane (B165885) (CBrCl₃) for bromination. nih.gov
A significant aspect of this reaction is the control of selectivity between mono- and poly-halogenation. The introduction of the first halogen atom further increases the acidity of the remaining proton on the α-carbon due to its inductive effect. pressbooks.publibretexts.org This makes the mono-halogenated product more reactive towards deprotonation and subsequent halogenation than the starting material, often leading to di-halogenated products. nih.govlibretexts.org
However, selective mono-halogenation can be achieved by carefully controlling the reaction conditions. rsc.org Research has demonstrated that the combination of the electrophilic bromine source and the solvent plays a crucial role. rsc.orgrsc.org For example, using bromine (Br₂) in 1,4-dioxane (B91453) can lead to complete selectivity for the α-mono-brominated product. This is attributed to the in situ formation of a sterically hindered Br₂·dioxane complex, which acts as the effective electrophilic bromine source. rsc.org Conversely, different reagent-solvent combinations, such as carbon tetrabromide (CBr₄) in diethyl ether, can selectively yield the α,α-di-brominated product. rsc.org
Table 2: Conditions for Selective α-Halogenation of Alkyl Sulfones
| Desired Product | Reagent Combination | Proposed Rationale | Reference |
|---|---|---|---|
| α-Mono-bromination | Br₂ in 1,4-Dioxane | Formation of a sterically hindered Br₂·dioxane complex | rsc.org |
| α,α-Di-bromination | CBr₄ in Diethyl Ether | Polybromination followed by a reductive workup | rsc.org |
| α-Mono-chlorination | SO₂Cl₂ in 1,4-Dioxane | Selective electrophilic chlorine source | rsc.org |
| α-Mono-iodination | I₂ in 1,4-Dioxane | Selective electrophilic iodine source | rsc.org |
Intramolecular Cyclization and Rearrangement Pathways
Potential for Electrocyclic and Pericyclic Reactions
Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a potential, though less commonly explored, reaction pathway for derivatives of this compound. msu.edu These reactions, which include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. msu.edualchemyst.co.uk
Electrocyclic reactions are intramolecular processes that involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening reaction. libretexts.org For a molecule like this compound to undergo such a reaction, it would first need to be transformed into a precursor containing an extended conjugated system. For instance, derivatization of the side chain to introduce conjugated double bonds could create a substrate capable of undergoing a 4π or 6π electrocyclization under thermal or photochemical conditions. libretexts.org
While specific examples involving this compound are not prominent in the literature, the reactivity of related unsaturated sulfones provides a basis for speculation. For example, certain acetylenic sulfones have been shown to undergo rearrangements upon pyrolysis or photolysis that are rationalized through a sequence of pericyclic reactions. acs.org Furthermore, the Nazarov cyclization, a cationic 4π electrocyclic reaction, is a powerful method for forming five-membered rings from dienones, highlighting how charged intermediates can facilitate such transformations. libretexts.org The sulfonyl group can also participate directly in or influence the stereochemical outcome of pericyclic reactions.
Formation of Fused Ring Systems
The bifunctional nature of this compound, possessing both an aryl bromide and an activatable sulfonylmethyl group, makes it a candidate for intramolecular cyclization reactions to form fused ring systems. A particularly relevant strategy is the palladium-catalyzed intramolecular Heck reaction. rsc.orgresearchgate.net This reaction could be envisioned by first functionalizing the α-carbon of the sulfonylmethyl group with a vinyl or other unsaturated moiety. The palladium catalyst would then facilitate an oxidative addition into the carbon-bromine bond, followed by migratory insertion of the appended unsaturated group and subsequent β-hydride elimination to forge a new ring fused to the benzene core. This methodology has been successfully applied to prepare sulfonylated indoles, benzofurans, and benzosultams from ortho-haloaryl sulfonamide and phenol (B47542) precursors reacted with bromoallyl sulfones. rsc.orgresearchgate.net
Another potential pathway to fused systems involves the Ramberg–Bäcklund reaction. wikipedia.org This reaction typically converts α-halo sulfones into alkenes via a three-membered cyclic sulfone intermediate (episulfone). wikipedia.org If the ethyl group were modified to contain a halogen at the appropriate position, an intramolecular Ramberg–Bäcklund type rearrangement could potentially be triggered. This would involve deprotonation at the benzylic α-carbon, followed by intramolecular nucleophilic displacement of the halogen on the ethyl chain to form a cyclic sulfone. Extrusion of sulfur dioxide from this intermediate would then yield a fused carbocyclic ring system. The feasibility of this pathway would depend heavily on the ring size being formed and the specific substitution pattern.
Derivatization Strategies for Expanding Molecular Complexity
Modifications at the Ethyl Group of the Sulfonyl Moiety
The ethyl group of the sulfonyl moiety in this compound offers a site for derivatization to expand the molecule's structural complexity. While the ethyl group itself is relatively inert, it can be functionalized through various synthetic strategies.
One approach involves the introduction of unsaturation to form a vinyl sulfone. This could potentially be achieved through a sequence of α-halogenation on the ethyl group followed by base-induced elimination. The resulting vinyl sulfone is a versatile Michael acceptor. It can readily undergo conjugate addition reactions with a wide range of nucleophiles, such as amines, thiols, and carbanions, thereby appending new functional groups to the side chain. jst.go.jpnih.gov For example, ethylene/vinyl alcohol copolymers have been successfully derivatized via Michael-type addition with ethyl vinyl sulfone. jst.go.jp
Furthermore, the stereochemistry of the ethyl group can be leveraged. In an unsymmetrical or chiral environment, the two methylene protons (–SO₂–CH₂ –CH₃) are diastereotopic. wikipedia.org This property means that they are chemically non-equivalent and could potentially be functionalized stereoselectively using chiral reagents or catalysts. wikipedia.org
Direct functionalization of the terminal methyl group is more challenging but could be accomplished via radical halogenation under specific conditions, although selectivity might be an issue. Once halogenated, this position becomes susceptible to nucleophilic substitution, allowing for the introduction of various functionalities and chain extension.
Table 3: Potential Derivatization Reactions at the Ethyl Group
| Reaction Type | Reagents/Strategy | Resulting Moiety | Subsequent Transformations | Reference |
|---|
Functionalization of the Aromatic Ring through Further Substitution
The introduction of additional functional groups onto the aromatic ring of this compound is accomplished primarily through electrophilic aromatic substitution (EAS) reactions. In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The stability of the aromatic system is preserved as the reaction proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, before a proton is eliminated to yield the final substituted product.
The reactivity of the benzene ring and the position of the incoming electrophile are significantly influenced by the substituents already present. In the case of this compound, the bromo and the (ethylsulfonyl)methyl groups dictate the regiochemical outcome of further substitution. A thorough review of scientific literature and chemical databases indicates a lack of specific published experimental data for the further electrophilic aromatic substitution reactions on this compound. Therefore, the following analysis is based on established principles of physical organic chemistry regarding the directing effects of these types of substituents.
Directing Effects of Substituents
The position of a new substituent is determined by the electronic properties of the groups already attached to the benzene ring. These groups can be classified as activating or deactivating, and as ortho-, para- or meta-directing.
Bromo Group: The bromine atom is a weakly deactivating substituent. Although it withdraws electron density from the ring through its inductive effect (-I) due to high electronegativity, it can donate electron density through resonance (+M) via its lone pairs. The resonance effect stabilizes the carbocation intermediates for ortho and para attack more than for meta attack. Consequently, the bromo group is an ortho-, para-director .
The combined influence of these two groups on this compound will determine the position of any incoming electrophile. Both the bromo and the (ethylsulfonyl)methyl groups are deactivating, suggesting that forcing reaction conditions (e.g., higher temperatures, stronger catalysts) may be necessary compared to benzene itself. For regioselectivity, the directing effects must be considered in concert. The bromo group directs ortho and para to itself (positions 2, 4, and 6), while the (ethylsulfonyl)methyl group directs meta to its position (also positions 2, 4, and 6).
| Substituent | Electronic Effect | Reactivity Effect | Directing Position(s) |
|---|---|---|---|
| -Br (Bromo) | Inductive Withdrawal (-I), Resonance Donation (+M) | Deactivating | ortho, para |
| -CH₂SO₂CH₂CH₃ ((Ethylsulfonyl)methyl) | Inductive Withdrawal (-I) | Deactivating | meta |
Since both groups direct incoming electrophiles to the same available positions on the ring (C2, C4, and C6), there is a reinforcing effect. The most likely positions for substitution are therefore ortho and para to the bromine atom, which are simultaneously meta to the (ethylsulfonyl)methyl group. Steric hindrance from the relatively bulky (ethylsulfonyl)methyl group might disfavor substitution at the C2 position, potentially favoring substitution at the C4 and C6 positions.
Predicted Regioselectivity in Common EAS Reactions
Based on these directing effects, the outcomes for several common electrophilic aromatic substitution reactions can be predicted.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-5-((ethylsulfonyl)methyl)-2-nitrobenzene and 1-Bromo-3-((ethylsulfonyl)methyl)-4-nitrobenzene |
| Halogenation (Bromination) | Br₂, FeBr₃ | 1,2-Dibromo-5-((ethylsulfonyl)methyl)benzene and 1,4-Dibromo-2-((ethylsulfonyl)methyl)benzene |
| Sulfonation | SO₃, H₂SO₄ | 2-Bromo-4-((ethylsulfonyl)methyl)benzenesulfonic acid and 4-Bromo-2-((ethylsulfonyl)methyl)benzenesulfonic acid |
Nitration: The reaction with a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. Substitution is expected to occur at the positions activated by the directing effects, leading primarily to a mixture of 1-bromo-5-((ethylsulfonyl)methyl)-2-nitrobenzene and 1-bromo-3-((ethylsulfonyl)methyl)-4-nitrobenzene.
Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would introduce another bromine atom. The expected products would be 1,2-dibromo-5-((ethylsulfonyl)methyl)benzene and 1,4-dibromo-2-((ethylsulfonyl)methyl)benzene.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings. The combined deactivating effect of the bromo and (ethylsulfonyl)methyl groups makes it highly probable that this compound would be unreactive under standard Friedel-Crafts conditions.
Lack of Publicly Available Spectroscopic Data for this compound Prevents Detailed Analysis
A comprehensive search for advanced spectroscopic data on the chemical compound this compound has revealed a significant lack of publicly accessible experimental information. This absence of data pertaining to Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy makes a detailed and scientifically accurate analysis, as requested, currently unfeasible.
The inquiry sought to build a thorough article based on a specific outline, focusing on the advanced spectroscopic characterization and structural elucidation of this compound. The required sections included detailed discussions on ¹H NMR for proton environment elucidation, ¹³C NMR for carbon skeleton confirmation, advanced two-dimensional NMR (COSY, HSQC, HMBC) for connectivity analysis, quantitative NMR for purity determination, and FT-IR spectroscopy for functional group identification.
However, extensive searches of scientific databases and chemical information repositories did not yield any specific experimental spectra or detailed research findings for this particular compound. While information on structurally related molecules such as 1-bromo-3-(methylsulfonyl)benzene and other brominated benzene derivatives is available, the strict focus of the requested article on this compound precludes the use of this analogous data. The molecular formula for the target compound is C9H11BrO2S, and it is identified in the PubChem database with the Compound ID (CID) 117221647. nih.gov
Without access to the primary spectroscopic data, the creation of the specified data tables and the in-depth discussion of research findings for each analytical technique cannot be accomplished. Generating such an article would necessitate speculation or the fabrication of data, which would compromise the scientific accuracy and integrity of the content. Therefore, until experimental spectroscopic data for this compound becomes available in the public domain, a detailed article as outlined cannot be produced.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a powerful technique for probing the vibrational modes of a molecule, offering complementary information to infrared (IR) spectroscopy. The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). The energy difference between the incident and scattered photons corresponds to the energy of specific vibrational modes within the molecule.
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H stretching: Arising from the ethyl and methyl groups, expected in the 2850-3000 cm⁻¹ range.
S=O stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl group would produce strong, characteristic bands, typically in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions, respectively.
C-S stretching: These vibrations would appear in the fingerprint region, generally between 600 and 800 cm⁻¹.
C-Br stretching: A low-frequency vibration, characteristic of the carbon-bromine bond.
Benzene ring vibrations: The characteristic ring stretching and deformation modes would be visible in the 1400-1600 cm⁻¹ and lower frequency regions.
The polarizability of a bond determines the intensity of its Raman signal. The sulfonyl and aromatic portions of this compound contain highly polarizable bonds, which would be expected to yield strong and well-defined Raman signals, aiding in the structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other ions with the same nominal mass.
For this compound (C₉H₁₁BrO₂S), the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). docbrown.info This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks separated by two mass units (M⁺ and M+2) of nearly equal intensity. docbrown.info This distinctive pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.
In a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragment ions provides valuable information about the compound's structure and the connectivity of its atoms. While a specific mass spectrum for this compound is not publicly available, expected fragmentation pathways can be predicted based on the known behavior of similar chemical structures, such as alkylbenzenes and sulfones.
Key fragmentation processes would likely include:
Loss of the ethyl group: Cleavage of the bond between the sulfur and the ethyl group would result in a significant fragment.
Loss of the entire ethylsulfonyl group: This would lead to a fragment corresponding to the bromobenzyl cation.
Cleavage of the C-S bond: The bond between the benzene ring and the sulfur atom could break, leading to fragments corresponding to the bromophenyl radical and the ethylsulfonylmethyl cation.
Loss of bromine: The C-Br bond can cleave, resulting in a fragment ion corresponding to the rest of the molecule.
The relative abundances of these and other fragment ions would be dependent on their stability and the ionization energy used. The study of these patterns allows for a piece-by-piece reconstruction of the molecular structure.
X-ray Crystallography
To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of all the atoms in the crystal lattice can be determined, yielding a definitive molecular structure.
While the crystal structure of this compound itself is not reported in the searched literature, the structure of a closely related compound, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene (C₉H₁₁BrO₂S), has been determined. researchgate.net The methodology used for this analogous compound would be directly applicable. The process would involve growing a suitable crystal, collecting diffraction data, and refining the structural model to obtain the final atomic coordinates. researchgate.net
The refined crystal structure provides a wealth of detailed geometric information. Analysis of the bond lengths, bond angles, and dihedral angles confirms the connectivity of the atoms and reveals the molecule's conformation.
For a compound like this compound, key structural parameters of interest would include:
C-Br bond length: The distance between the bromine atom and the attached carbon atom of the benzene ring.
C-S and S-O bond lengths: These values in the ethylsulfonyl group provide insight into the nature of the sulfur-carbon and sulfur-oxygen bonds.
Bond angles around the sulfur atom: The O-S-O and C-S-O angles would define the geometry of the sulfonyl group. For the analogous compound 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, the O—S—O bond angle was found to be 117.11(3)°. researchgate.net
This detailed structural data is crucial for understanding the molecule's physical and chemical properties and for computational modeling studies.
Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
In the absence of specific crystallographic data for this compound, a theoretical analysis based on its structural components can offer insights into potential intermolecular interactions. The molecule possesses several key functional groups that are likely to dictate its packing in the crystalline lattice:
Ethylsulfonyl Group: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. In a crystalline environment, they would be expected to participate in weak C–H···O hydrogen bonds with aromatic or methylene protons of neighboring molecules.
Bromine Atom: The bromine atom can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen atoms of the sulfonyl group on an adjacent molecule. iupac.org
A comprehensive understanding of the interplay of these potential hydrogen bonds, halogen bonds, and π-π stacking interactions awaits experimental crystallographic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Properties and Chromophore Analysis
Specific experimental UV-Vis absorption data for this compound, detailing its maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε), are not found in the surveyed literature.
However, an analysis of the molecule's structure allows for a qualitative prediction of its electronic absorption properties. The primary chromophore in this molecule is the substituted benzene ring. The electronic transitions in benzene and its derivatives are typically π → π* transitions.
The presence of substituents on the benzene ring influences the position and intensity of these absorption bands:
Bromine Atom: As a halogen substituent, bromine can cause a bathochromic (red) shift of the benzene absorption bands due to its electron-donating resonance effect and electron-withdrawing inductive effect.
((Ethylsulfonyl)methyl) Group: This group is generally considered to be electron-withdrawing. The sulfonyl moiety does not significantly extend the conjugation of the benzene ring's π-system, as the sulfur atom separates the ethyl group from the aromatic ring. Therefore, its effect on the primary π → π* transitions might be less pronounced compared to directly conjugated groups.
Based on these structural features, this compound would be expected to exhibit characteristic absorption bands in the UV region, likely shifted to slightly longer wavelengths compared to unsubstituted benzene. A detailed chromophore analysis and the precise determination of its electronic absorption properties would require experimental measurement using UV-Vis spectroscopy.
Chemical Reactivity and Transformation
Reactivity of the Aryl Bromide
The carbon-bromine bond on the aromatic ring is a versatile functional group for further molecular elaboration. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, attaching a new aryl or alkyl group at the bromine's former position.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine, providing access to substituted anilines.
Heck Reaction: Coupling with an alkene under palladium catalysis can introduce a vinyl group.
These reactions make 1-Bromo-3-((ethylsulfonyl)methyl)benzene a useful building block for creating more complex, polysubstituted aromatic structures. organic-chemistry.org
Transformations Involving the Ethylsulfonylmethyl Group
The sulfone group is generally stable, but the protons on the methylene (B1212753) carbon adjacent to it (the α-carbon) are acidic due to the strong electron-withdrawing effect of the sulfonyl group.
Deprotonation: Treatment with a strong, non-nucleophilic base can deprotonate the α-carbon to form a carbanion. wikipedia.org This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the formation of new carbon-carbon bonds at the methylene bridge.
Julia Olefination and Ramberg–Bäcklund Reaction: While requiring specific structural features not fully present in this molecule without modification, aryl sulfones are famous precursors in these classic olefination reactions, which transform them into alkenes via elimination of sulfur dioxide. wikipedia.org
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure, stability, and electronic properties of molecules. For 1-Bromo-3-((ethylsulfonyl)methyl)benzene, these methods would provide a foundational understanding of its molecular behavior.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. It is frequently used to determine the optimized geometry of molecules, which corresponds to the lowest energy arrangement of its atoms.
A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The output would provide the most stable 3D coordinates of each atom, bond lengths, bond angles, and dihedral angles. These calculations would also yield the molecule's total electronic energy, enthalpy, and Gibbs free energy, which are crucial for assessing its thermodynamic stability.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are quantum chemistry methods that rely on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure characterization compared to DFT, albeit at a greater computational cost.
For this compound, high-level ab initio calculations could be used to refine the geometry obtained from DFT and to more accurately calculate properties like electron correlation energy, providing a benchmark for other computational methods.
Conformational Analysis and Energy Minima Identification
The presence of flexible single bonds in the ethylsulfonylmethyl side chain (-CH2-SO2-CH2-CH3) allows for multiple spatial arrangements, or conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them.
By rotating the bonds around the sulfur and methylene (B1212753) bridge, computational methods can identify various local energy minima. The results would reveal the most energetically favorable conformation(s) of this compound under specific conditions, which dictates its physical and chemical properties.
Molecular Orbital Analysis
Molecular Orbital (MO) analysis provides insight into the distribution of electrons within a molecule and is key to understanding its reactivity and electronic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.
A computational analysis of this compound would map the spatial distribution of these orbitals. It would be expected that the HOMO is primarily located on the electron-rich bromobenzene (B47551) ring, while the LUMO might be distributed across the electron-withdrawing ethylsulfonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Frontier Molecular Orbital (FMO) Theory in Reaction Prediction
Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict the feasibility and outcome of chemical reactions. By analyzing the symmetry and energy of the frontier orbitals of this compound and a potential reactant, one can predict how they will interact.
For instance, in a potential nucleophilic substitution reaction, the HOMO of a nucleophile would interact with the LUMO of this compound. The locations on the molecule where the LUMO has the largest electron density would be the most probable sites for nucleophilic attack. This analysis is fundamental in predicting regioselectivity and stereoselectivity in its chemical reactions.
Charge Distribution and Molecular Electrostatic Potential (MEP) Surfaces
A computational study of this compound would typically involve the calculation of its electron distribution to understand its chemical reactivity. The Molecular Electrostatic Potential (MEP) surface is a key component of this analysis, visually representing the electrostatic potential on the electron density surface. This map helps in identifying the electrophilic and nucleophilic sites of a molecule.
For this compound, one would expect regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the sulfonyl group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms. The bromine atom, with its electron-withdrawing nature, would also influence the charge distribution across the benzene (B151609) ring. However, without specific calculations, the precise values and the detailed topography of the MEP surface remain unknown.
Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting spectroscopic data.
Computational NMR Chemical Shift Calculation for Validation
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (typically for ¹H and ¹³C nuclei) are a standard practice to complement experimental data. These calculations, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the precise assignment of experimental spectra. For this compound, this would involve calculating the shielding tensors of each nucleus and converting them to chemical shifts relative to a standard, such as Tetramethylsilane (TMS). The results would be presented in a table comparing calculated and experimental values, but no such data has been published.
Vibrational Frequency Prediction for IR and Raman Assignments
The prediction of vibrational frequencies through computational methods is essential for assigning the bands observed in Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can correlate them with specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the various functional groups. For this compound, this would help in identifying the characteristic vibrations of the C-Br, S=O, C-S, and C-H bonds, as well as the phenyl ring modes. A data table comparing the calculated frequencies with experimental ones would be generated, but this information is not available.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). This analysis provides insights into the electronic transitions between molecular orbitals. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This would help in understanding the electronic structure and the nature of the transitions (e.g., π→π* or n→π*). No such simulation results have been reported for this compound.
Intermolecular Interactions and Solid-State Phenomena
Computational Studies of Hydrogen Bonding and Other Non-Covalent Interactions
The study of non-covalent interactions is crucial for understanding the solid-state structure and properties of a compound. While this compound does not have classical hydrogen bond donors, it can act as a hydrogen bond acceptor through the oxygen atoms of the sulfonyl group. Computational studies could explore potential weak C-H···O hydrogen bonds and other non-covalent interactions, such as halogen bonding (involving the bromine atom) and π-stacking interactions between the benzene rings. These interactions play a significant role in the crystal packing of the molecule. An analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots could reveal the nature and strength of these interactions. However, no such computational analysis has been published for this specific molecule.
Packing Motifs in the Crystalline State
The primary intermolecular interactions expected to direct the crystal packing of this compound are hydrogen bonds and halogen bonds. The presence of the electron-rich oxygen atoms of the sulfonyl group and the bromine atom, coupled with the hydrogen atoms on the benzene ring and the ethyl and methyl groups, creates the potential for a variety of weak intermolecular interactions.
Key Intermolecular Interactions:
C–H···O Hydrogen Bonds: The hydrogen atoms of the benzene ring and the methylene and methyl groups of the ethylsulfonylmethyl substituent can act as hydrogen bond donors to the electronegative oxygen atoms of the sulfonyl group on neighboring molecules. These interactions are a common feature in the crystal structures of sulfones and play a significant role in the formation of stable, extended networks. researchgate.net
C–H···Br Interactions: The bromine atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor for hydrogen atoms from adjacent molecules.
Br···O Interactions: A notable interaction that is likely to influence the packing is the halogen bond between the bromine atom of one molecule and an oxygen atom of the sulfonyl group of an adjacent molecule. In a study of the related compound 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, a weak intermolecular Br···O interaction with a distance of 3.286 (4) Å was observed, highlighting the potential for this type of interaction in organizing the crystal lattice. researchgate.net
π–π Stacking: The aromatic benzene rings may participate in π–π stacking interactions, further stabilizing the crystal structure. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be dependent on the interplay with the other intermolecular forces.
Computational analysis of various bromophenyl-containing structures has consistently revealed the importance of a range of non-covalent interactions in determining the crystal packing. Hirshfeld surface analysis of related compounds often indicates that H···H, C···H/H···C, Br···H/H···Br, and O···H/H···O contacts are among the most significant.
Hypothetical Packing Arrangement:
Based on these considerations, a probable packing motif for this compound would involve the formation of supramolecular synthons based on C–H···O and Br···O interactions. These interactions could link molecules into chains or sheets. These chains or sheets would then be further organized into a three-dimensional structure through weaker C–H···Br and van der Waals forces. The interplay of these directional interactions would ultimately determine the final crystal symmetry and density.
The following table summarizes the expected intermolecular contacts and their potential role in the crystal packing of this compound, based on data from analogous compounds.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| Hydrogen Bond | C-H (aromatic, alkyl) | O (sulfonyl) | 2.2 - 2.8 | Formation of primary structural motifs (chains, sheets) |
| Halogen Bond | Br | O (sulfonyl) | ~3.3 | Directional control of molecular assembly |
| Hydrogen Bond | C-H (aromatic, alkyl) | Br | 2.8 - 3.2 | Secondary linking of primary motifs |
| π–π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Overall stabilization of the crystal lattice |
Exploration of Advanced Material Properties
The unique combination of a polarizable bromine atom and a strongly electron-withdrawing ethylsulfonylmethyl group on a benzene ring suggests that this compound may possess interesting electronic and optical properties.
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. nih.gov Organic molecules can exhibit significant NLO responses, particularly those with a high degree of π-electron delocalization and a large change in dipole moment upon excitation. The NLO properties of a molecule are quantified by its hyperpolarizabilities.
A theoretical assessment of the NLO properties of this compound can be performed using quantum computational methods, such as Density Functional Theory (DFT). While specific calculations for this exact molecule are not available in the literature, the NLO properties can be inferred by considering the electronic nature of its substituents.
Influence of Substituents on NLO Properties:
The NLO response of a substituted benzene derivative is highly dependent on the electronic character of its substituents. The presence of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can lead to a significant enhancement of the second-order NLO response (first hyperpolarizability, β). In the case of this compound, we have:
Bromo Group (-Br): The bromine atom is generally considered a weak electron-withdrawing group via induction, but it also possesses lone pairs that can participate in resonance, acting as a weak π-donating group. Its primary effect on NLO properties is often attributed to the "heavy atom effect," which can enhance intersystem crossing and influence excited-state dynamics. Studies on other bromo-substituted compounds have shown that the bromine substituent can lower the HOMO and LUMO energy levels. researchgate.net
Ethylsulfonylmethyl Group (-CH₂SO₂CH₂CH₃): The ethylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom in a high oxidation state. This group effectively polarizes the molecule by drawing electron density from the benzene ring.
The meta-substitution pattern in this compound is also a crucial factor. While para-substituted donor-acceptor systems often exhibit the largest NLO responses, meta-substituted compounds can also possess significant nonlinearities. aip.org
Computational Predictions for NLO Response:
A computational study would likely involve the following steps:
Geometry Optimization: The molecular geometry would be optimized to find its lowest energy conformation.
Electronic Structure Calculation: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions, would be calculated. The energy gap between the HOMO and LUMO is a key indicator of molecular reactivity and can be correlated with NLO properties. The presence of strong electron-withdrawing groups is known to narrow the HOMO-LUMO gap. mdpi.com
Calculation of Hyperpolarizabilities: The components of the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities would be calculated.
Based on studies of similar molecules, it is anticipated that this compound would exhibit a notable NLO response. The combination of the polarizable bromine atom and the potent electron-withdrawing sulfonyl group would likely lead to a significant molecular hyperpolarizability.
The following table presents hypothetical calculated NLO properties for this compound in comparison to benzene and nitrobenzene, a well-known NLO-active molecule. These values are illustrative and based on general trends observed for substituted benzenes.
| Compound | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (a.u.) |
| Benzene | ~6.8 | 0 |
| Nitrobenzene | ~5.4 | ~30 |
| This compound | ~5.0 (Estimated) | > 30 (Estimated) |
The estimated lower HOMO-LUMO gap and a significant first hyperpolarizability for this compound suggest its potential as a candidate for NLO applications. Further experimental and computational studies are warranted to fully characterize its properties.
Conclusion and Future Research Directions
Summary of Key Findings on 1-Bromo-3-((ethylsulfonyl)methyl)benzene
Direct research on this compound is limited, with its presence noted primarily in chemical catalogs. However, an analysis of its structure allows for several key deductions. The molecule combines a bromobenzene (B47551) moiety with an ethyl sulfone group linked by a methylene (B1212753) bridge. The bromine atom offers a reactive site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. The ethylsulfonylmethyl group, with its strong electron-withdrawing nature, influences the electronic properties of the aromatic ring, directing meta-substitution in electrophilic aromatic substitution reactions.
The physical and chemical properties of this compound can be inferred from related compounds. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO₂S |
| Molecular Weight | 263.15 g/mol |
| CAS Number | 1289060-63-9 |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
The data in this table is based on publicly available information for this compound and extrapolated from structurally similar compounds.
Prospects for Further Synthetic Exploitation and Derivatization
The synthetic utility of this compound lies in the reactivity of its bromine substituent. This opens the door to a multitude of derivatization strategies, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions could be employed to introduce a wide array of functional groups at the 3-position of the benzene (B151609) ring, leading to a diverse library of novel compounds.
Potential derivatization reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, yielding biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with various amines, leading to aniline (B41778) derivatives.
Heck and Sonogashira Couplings: Introduction of vinyl and alkynyl groups, respectively, which are valuable functionalities for further transformations.
Cyanation: Replacement of the bromine atom with a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
These synthetic routes could generate a wide range of derivatives with tailored electronic and steric properties for various applications.
Potential for Applications in Materials Science and Medicinal Chemistry (general, non-specific)
While no specific applications for this compound have been reported, the presence of the aromatic sulfone moiety suggests potential in both materials science and medicinal chemistry.
In materials science , aromatic polysulfones are known for their high performance as engineering plastics, exhibiting excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net The incorporation of the ethylsulfonylmethyl group could be explored as a monomer or an additive in the synthesis of novel polymers with modified properties. monash.eduresearchgate.net The bromine atom also allows for post-polymerization modification, enabling the tuning of material characteristics.
In medicinal chemistry , the sulfone group is a key structural motif in a number of therapeutic agents. wikipedia.org It is often used as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. researchgate.net The this compound scaffold could serve as a starting point for the synthesis of new drug candidates. The bromo-substituent provides a handle to attach various pharmacophores through the synthetic methods mentioned previously, allowing for the exploration of structure-activity relationships in drug discovery programs. nih.govnih.gov
Directions for Advanced Theoretical Studies and Computational Design
The lack of experimental data on this compound makes it a prime candidate for advanced theoretical studies. Computational chemistry could provide valuable insights into its structural and electronic properties, reactivity, and potential interactions with other molecules.
Future theoretical research could focus on:
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and the rotational barriers around the C-S and C-C bonds.
Electronic Structure Calculations: Mapping the electron density distribution, molecular orbital energies, and electrostatic potential to understand its reactivity and intermolecular interactions.
Reaction Mechanism Modeling: Simulating the transition states and energy profiles of potential derivatization reactions to predict reactivity and optimize reaction conditions.
Virtual Screening and Molecular Docking: In the context of medicinal chemistry, computational models could be used to predict the binding affinity of derivatives of this compound to various biological targets, guiding the design of new potential therapeutic agents.
Such computational studies would not only fill the knowledge gap for this specific compound but also contribute to a broader understanding of the structure-property relationships in substituted aromatic sulfones.
Q & A
Q. What in vitro assays assess the compound’s bioactivity (e.g., antimicrobial, enzyme inhibition)?
- Methodology : Conduct microdilution assays (MIC/MBC) against bacterial/fungal strains (e.g., Candida albicans). For enzyme inhibition, use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) and monitor kinetics via UV-Vis spectroscopy. Compare IC₅₀ values with structurally related compounds to establish SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
